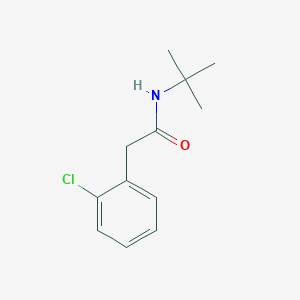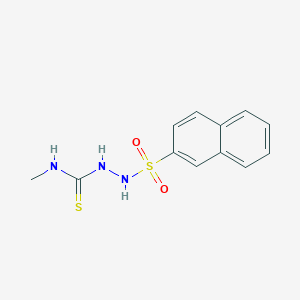
2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide is a chemical compound that belongs to the class of amides. It is commonly referred to as BDP or bromodomain and extra-terminal domain inhibitor. BDP is a potent inhibitor of BET proteins, which play a crucial role in regulating gene expression. BDP has shown promising results in preclinical studies and has the potential to be used in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
BDP works by inhibiting the binding of BET proteins to chromatin, which is required for the activation of certain genes. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BDP also reduces the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
BDP has several advantages for lab experiments. It is a potent inhibitor of BET proteins and has been shown to have a high degree of selectivity. BDP has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, BDP has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
BDP has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some future directions for research include:
1. Investigating the efficacy of BDP in combination with other drugs for the treatment of cancer and inflammatory diseases.
2. Studying the pharmacokinetics and pharmacodynamics of BDP in animal models and humans.
3. Exploring the potential of BDP as a therapeutic agent for other diseases, such as cardiovascular diseases and neurological disorders.
4. Developing new formulations of BDP that can improve its solubility and bioavailability.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide is a promising compound that has shown potential for the treatment of various diseases, including cancer and inflammation. Its mechanism of action involves the inhibition of BET proteins, which play a crucial role in regulating gene expression. Further research is needed to explore its potential therapeutic applications and to develop new formulations that can improve its solubility and bioavailability.
Synthesis Methods
The synthesis of BDP involves the reaction of 2-(4-bromophenoxy)acetic acid with 2,6-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The product is then purified by column chromatography, and the final compound is obtained as a white crystalline powder.
Scientific Research Applications
BDP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. BDP also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-4-3-5-12(2)16(11)18-15(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGADOICRCRSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)
![2-{[4-(2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5738943.png)




![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)

![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)